molecular formula C9H13Cl2NO B14588289 2,2-Dichloro-N-(cyclopropylmethyl)-N-(prop-2-en-1-yl)acetamide CAS No. 61219-92-9

2,2-Dichloro-N-(cyclopropylmethyl)-N-(prop-2-en-1-yl)acetamide

Katalognummer: B14588289
CAS-Nummer: 61219-92-9
Molekulargewicht: 222.11 g/mol
InChI-Schlüssel: IXYVBHOAPBBXAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Dichloro-N-(cyclopropylmethyl)-N-(prop-2-en-1-yl)acetamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of two chlorine atoms, a cyclopropylmethyl group, and a prop-2-en-1-yl group attached to the acetamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-N-(cyclopropylmethyl)-N-(prop-2-en-1-yl)acetamide typically involves the reaction of 2,2-dichloroacetamide with cyclopropylmethylamine and prop-2-en-1-ylamine. The reaction is usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistent reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Dichloro-N-(cyclopropylmethyl)-N-(prop-2-en-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals or materials.

Wirkmechanismus

The mechanism by which 2,2-Dichloro-N-(cyclopropylmethyl)-N-(prop-2-en-1-yl)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved would require detailed study through experimental research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2-Dichloroacetamide: A simpler compound with similar structural features.

    N-(Cyclopropylmethyl)acetamide: Lacks the dichloro substitution.

    N-(Prop-2-en-1-yl)acetamide: Similar but without the cyclopropylmethyl group.

Uniqueness

2,2-Dichloro-N-(cyclopropylmethyl)-N-(prop-2-en-1-yl)acetamide is unique due to the combination of its functional groups, which may confer specific chemical and biological properties not found in simpler analogs.

Eigenschaften

CAS-Nummer

61219-92-9

Molekularformel

C9H13Cl2NO

Molekulargewicht

222.11 g/mol

IUPAC-Name

2,2-dichloro-N-(cyclopropylmethyl)-N-prop-2-enylacetamide

InChI

InChI=1S/C9H13Cl2NO/c1-2-5-12(6-7-3-4-7)9(13)8(10)11/h2,7-8H,1,3-6H2

InChI-Schlüssel

IXYVBHOAPBBXAB-UHFFFAOYSA-N

Kanonische SMILES

C=CCN(CC1CC1)C(=O)C(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.